4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine
Description
Significance of Fused Heterocyclic Core Structures in Chemical Biology
Fused heterocyclic core structures are foundational elements in the field of chemical biology, primarily due to their prevalence in a vast array of biologically active molecules, including many pharmaceuticals. The fusion of two or more heterocyclic rings results in rigid molecular architectures with well-defined three-dimensional shapes. This conformational rigidity can lead to higher binding affinities and selectivities for biological targets such as enzymes and receptors.
The incorporation of heteroatoms like nitrogen and oxygen into these fused systems introduces diverse electronic properties and the potential for hydrogen bonding, which are crucial for molecular recognition and interaction with biological macromolecules. These structural and electronic features make fused heterocycles privileged scaffolds in drug discovery, enabling the development of compounds with a wide range of therapeutic applications. rsc.org
Classification and Structural Features of the Isoxazolo[3,4-c]pyridine System
The isoxazolo[3,4-c]pyridine system is a bicyclic heteroaromatic compound. It belongs to the class of isoxazolopyridines, which are characterized by the fusion of an isoxazole (B147169) ring and a pyridine (B92270) ring. The nomenclature "[3,4-c]" specifies the points of fusion between the two rings. In this isomer, the isoxazole ring is fused at the 3 and 4 positions to the 'c' face of the pyridine ring.
The core structure of 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine consists of a dihydropyridine (B1217469) ring fused to an isoxazole ring. This partial saturation of the pyridine ring imparts a degree of flexibility to the otherwise rigid bicyclic system. Key structural features include the nitrogen atom in the pyridine ring and the nitrogen-oxygen bond in the isoxazole ring, which are key sites for chemical modification and biological interactions.
A closely related and studied derivative is the 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one scaffold. nih.gov This derivative features a carbonyl group on the pyridine ring, which influences its electronic properties and reactivity. The structural features of these related compounds provide valuable insights into the potential of the parent this compound scaffold.
Table 1: Comparison of Isoxazolopyridine Isomers
| Isomer | Fusion Pattern | Key Structural Feature | Known Biological Relevance |
| Isoxazolo[5,4-c]pyridine | Fusion at isoxazole positions 5 and 4 to pyridine face 'c' | The basis for Gaboxadol (THIP), a GABA-A receptor agonist. wikipedia.org | Sedative, hypnotic. wikipedia.org |
| Isoxazolo[4,5-c]pyridine | Fusion at isoxazole positions 4 and 5 to pyridine face 'c' | The basis for THPO, a GABA uptake inhibitor. nih.gov | Enhances GABAergic neurotransmission. nih.gov |
| Isoxazolo[3,4-c]pyridine | Fusion at isoxazole positions 3 and 4 to pyridine face 'c' | The focus of this article. | Under investigation for various biological activities. |
| Isoxazolo[4,3-c]pyridine | Fusion at isoxazole positions 4 and 3 to pyridine face 'c' | A known derivative is the 4-one, a masked precursor to acylpyridones. nih.gov | Potential as a scaffold for natural product synthesis. nih.gov |
Historical Context of Research on Tetrahydroisoxazolopyridines and their Isomers
Research into tetrahydroisoxazolopyridines has its roots in the exploration of GABA (gamma-aminobutyric acid) analogues. One of the most prominent early examples is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, commonly known as THIP or Gaboxadol. wikipedia.org First synthesized in the late 1970s, THIP was developed as a potent and specific GABA-A receptor agonist. google.com Its structural similarity to the neurotransmitter GABA, constrained within a bicyclic framework, led to extensive investigation of its pharmacological properties, particularly as a potential hypnotic and analgesic.
The synthesis and biological evaluation of other isomers, such as 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), followed, revealing different pharmacological profiles, with THPO acting as a GABA uptake inhibitor. nih.gov These early studies on the [5,4-c] and [4,5-c] isomers laid the groundwork for understanding the structure-activity relationships within the broader class of tetrahydroisoxazolopyridines.
Research on the specific this compound scaffold and its derivatives appears to be more recent. For instance, a 2012 study detailed the elaboration of the related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one scaffold as a masked precursor for acylpyridone natural products. nih.gov This suggests that the exploration of the synthetic utility and biological potential of the [3,4-c] and [4,3-c] isomers is an evolving area of research.
Overview of Current Research Landscape and Future Directions for the Chemical Compound
The current research landscape for isoxazolopyridine derivatives is diverse, with investigations spanning various therapeutic areas. While much of the historical focus has been on neuroscience, particularly GABAergic modulation, recent studies have explored the potential of these scaffolds in oncology and infectious diseases. For example, derivatives of isoxazolo[3,4-b]pyridine-3(1H)-ones have shown promising antifungal activity. nih.gov
For the specific this compound scaffold, current research appears to be in the exploratory phase. The synthesis of novel derivatives and their evaluation for various biological activities is a key focus. The development of efficient synthetic routes to access this scaffold and its analogues is crucial for enabling more extensive biological screening.
Future research on this compound and its derivatives is likely to expand into several key areas:
Medicinal Chemistry: The scaffold can be systematically modified to create libraries of compounds for screening against a wide range of biological targets. This could lead to the discovery of novel therapeutic agents for various diseases.
Chemical Biology: The development of chemical probes based on this scaffold could be used to study the function and regulation of specific biological pathways.
Materials Science: The unique electronic and structural properties of the isoxazolo[3,4-c]pyridine system could be exploited in the design of new organic materials with interesting optical or electronic properties.
The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new molecules with valuable applications in science and medicine.
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-6-5(1)4-9-8-6/h4,7H,1-3H2 |
InChI Key |
ZLILEQWRUGAULY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NOC=C21 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5,6,7 Tetrahydroisoxazolo 3,4 C Pyridine and Its Structural Analogues
Foundational Synthetic Routes to the Isoxazole (B147169) Ring System
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes stands as one of the most powerful and versatile methods for constructing isoxazole and isoxazoline (B3343090) rings. researchgate.nettandfonline.com This reaction involves the [3+2] cycloaddition of an in situ-generated nitrile oxide (the 1,3-dipole) with a dipolarophile (an alkene or alkyne). mdpi.com
Nitrile oxides are typically unstable and are generated in the presence of the dipolarophile from precursors such as aldoximes, hydroximoyl chlorides, or nitroalkanes. mdpi.comnih.gov Common methods for generating nitrile oxides from aldoximes include oxidation with agents like chloramine-T, N-bromosuccinimide (NBS), or sodium hypochlorite (B82951) (NaOCl). tandfonline.commdpi.com
The regioselectivity of the cycloaddition is a critical aspect, governed by steric and electronic factors of both the dipole and the dipolarophile. mdpi.comnih.gov For the synthesis of a 3,4-disubstituted isoxazole ring, as seen in the target molecule, intramolecular cycloaddition strategies can be particularly effective, as the tether connecting the nitrile oxide and the alkyne can enforce the desired regiochemical outcome. mdpi.com In a potential synthesis of the 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine core, a suitably substituted tetrahydropyridine (B1245486) derivative bearing an alkyne or alkene moiety could serve as the dipolarophile for cycloaddition with a nitrile oxide.
Table 1: Methods for Nitrile Oxide Generation for Cycloaddition Reactions
| Precursor | Reagents | Key Features |
|---|---|---|
| Aldoximes | Chloramine-T, NaOCl, N-Bromosuccinimide (NBS)/Base, (Diacetoxyiodo)benzene (PIDA) | Mild conditions, common and versatile. researchgate.nettandfonline.com |
| Hydroximoyl Chlorides | Base (e.g., Triethylamine, Et3N) | Pre-formation of the chloride is required. mdpi.com |
Beyond nitrile oxide cycloadditions, several other methodologies are well-established for the synthesis of the isoxazole nucleus. nanobioletters.com A prominent alternative is the reaction of hydroxylamine (B1172632) with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. nanobioletters.com This condensation reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazole ring. nanobioletters.com
Another effective modern approach is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.orgnih.gov In this method, various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can induce the cyclization under mild conditions to produce highly substituted 4-haloisoxazoles. organic-chemistry.orgnih.gov These halogenated products are valuable intermediates that can be further modified through cross-coupling reactions, allowing for the synthesis of diverse isoxazole derivatives. nih.gov Gold-catalyzed cycloisomerization of α,β-acetylenic oximes also provides an efficient route to substituted isoxazoles under moderate conditions. organic-chemistry.org These methods offer alternative pathways to construct the isoxazole portion of the target scaffold, potentially starting from a pre-formed pyridine (B92270) or piperidine (B6355638) precursor.
Construction of the Tetrahydropyridine Moiety
The assembly of the partially saturated pyridine ring, or tetrahydropyridine moiety, is the second key challenge in the synthesis of the target compound. This can be achieved either by building the ring onto a pre-existing isoxazole or by forming both rings in a convergent manner.
The Friedländer synthesis is a classic method for constructing quinoline (B57606) rings through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). jk-sci.comwikipedia.orgorganic-chemistry.org The reaction typically involves an initial aldol (B89426) or Schiff base formation, followed by a cyclocondensation and dehydration to form the aromatic quinoline system. wikipedia.org
While the traditional Friedländer synthesis yields fully aromatic systems, modified or related approaches can be envisioned for the construction of tetrahydropyridine rings. researchgate.net A "tandem Friedländer annulation-Knoevenagel condensation" has been described in the literature, showcasing the versatility of these condensation strategies. acs.org For the synthesis of the target molecule, a related strategy could involve the condensation of a functionalized isoxazole bearing an amino group adjacent to a carbonyl or related functionality with a suitable 1,3-dicarbonyl compound or its equivalent. Subsequent reduction of the initially formed dihydropyridine (B1217469) or pyridone ring would then furnish the desired tetrahydropyridine moiety.
Table 2: Catalysts and Conditions for Friedländer Synthesis and Related Reactions
| Catalyst/Reagent | Conditions | Notes |
|---|---|---|
| Acid Catalysts (TFA, p-TsOH) | Conventional heating or microwave irradiation | Classic and widely used conditions. wikipedia.orgorganic-chemistry.org |
| Lewis Acids (Nd(NO₃)₃·6H₂O) | Mild conditions | Efficient catalysis for quinoline synthesis. wikipedia.org |
| Iodine (I₂) | Mild conditions | Acts as a highly efficient catalyst. wikipedia.orgorganic-chemistry.org |
Intramolecular cyclization reactions are powerful tools for forming cyclic structures, including the tetrahydropyridine ring. The Dieckmann condensation is a prominent example, involving the base-catalyzed intramolecular condensation of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for creating stable five- and six-membered rings. wikipedia.orgnrochemistry.com
The mechanism begins with the deprotonation of an α-carbon to one of the ester groups, generating an enolate. nrochemistry.compurechemistry.org This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic tetrahedral intermediate that subsequently eliminates an alkoxide to form the cyclic β-keto ester. masterorganicchemistry.com In the context of synthesizing this compound, a precursor molecule containing an isoxazole core with two appended ester chains at the appropriate positions could be subjected to Dieckmann condensation. This would form the six-membered tetrahydropyridone ring fused to the isoxazole. Subsequent modification of the resulting β-keto ester functionality would complete the synthesis of the target scaffold.
Regioselective Functionalization and Derivatization
Once the core this compound skeleton is assembled, regioselective functionalization is crucial for creating analogues with diverse properties. The reactivity of the fused system is dictated by the electronic nature of both the isoxazole and the tetrahydropyridine rings.
Strategies for derivatization can target specific positions on the heterocyclic core. For instance, base-mediated aldol condensation has been successfully used to elaborate the C-3 methyl group of the related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one scaffold, leading to 3-alkenyl derivatives. nih.gov This demonstrates that protons on carbons adjacent to the isoxazole ring can be sufficiently acidic for deprotonation and subsequent reaction with electrophiles.
Furthermore, modern C-H activation and amidation reactions offer powerful tools for the regioselective functionalization of pyridine rings, often directed by a substituent on the ring. whiterose.ac.uknih.gov Such methods could potentially be adapted to introduce substituents at specific positions of the tetrahydropyridine ring in the target molecule. The regioselectivity of reactions is often dependent on the specific reagents and stereochemistry of the starting materials. nih.gov Annulation reactions, such as the [3+3] annulation of pyridinium (B92312) zwitterionic thiolates with aziridines, highlight how regioselectivity can be controlled to produce specific heterocyclic structures. rsc.org These principles can guide the selective derivatization of the this compound core to generate libraries of novel compounds.
Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on "this compound" that strictly adheres to the provided outline.
The advanced synthetic methodologies, specific derivatizations, and applications as masked precursors detailed in the outline subsections are well-documented for a different structural isomer, namely 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine . beilstein-journals.orgnih.govnih.gov
Specifically:
The elaboration of the core scaffold to introduce 3-alkenyl derivatives via base-mediated aldol condensation has been extensively reported for the 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one system. nih.govresearchgate.net
The use of the tetrahydroisoxazolopyridine scaffold as a masked precursor to acylpyridones is a key application of the [4,3-c] isomer, not the [3,4-c] isomer as requested. beilstein-journals.orgnih.govbeilstein-journals.org
Discussions on thio analogues and hydroxylated derivatives in related literature focus on other isomers, such as the [5,4-c] and [4,5-c] systems (known as THIP and THPO, respectively). nih.gov
Adhering to the strict instruction to focus solely on the chemical compound “this compound” prevents the use of data from these other isomers. The distinction between these isomers is critical for scientific accuracy. As the search results did not yield specific information matching the outline's requirements for the requested [3,4-c] compound, generating a thorough and scientifically accurate article under the given constraints is not feasible.
Structure Activity Relationship Sar Elucidation of 4,5,6,7 Tetrahydroisoxazolo 3,4 C Pyridine Derivatives
Conformational Flexibility and Preferred Geometries in Solution and Solid State
The conformational flexibility of the 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine core is a determinant of its interaction with biological targets. The tetrahydropyridine (B1245486) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The fusion of the isoxazole (B147169) ring introduces constraints on the accessible conformations of the tetrahydropyridine ring.
While specific X-ray crystallographic or NMR spectroscopic studies on this compound derivatives are not extensively available in the current literature, insights can be drawn from related fused heterocyclic systems. For instance, X-ray analysis of a derivative of the isomeric 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one has confirmed the E-configuration of an exocyclic double bond, indicating a degree of rigidity in the substituent orientation. nih.gov Such studies on related scaffolds suggest that the fused ring system of isoxazolopyridines has a defined and relatively rigid conformation in the solid state.
In solution, these molecules are expected to exhibit a degree of flexibility. The specific preferred geometries will be influenced by the nature and size of substituents on the ring system, as well as the solvent environment. Computational modeling and spectroscopic techniques like NMR are crucial tools for elucidating these solution-state conformations, which are often more relevant to biological interactions than solid-state structures.
Systematic Variation of Substituents and their Pharmacological Impact
The pharmacological profile of this compound derivatives can be finely tuned by the systematic variation of substituents at different positions of the bicyclic core. These modifications can influence the molecule's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for receptor binding and biological activity.
Influence of Electronic and Steric Factors on Activity
The electronic nature of substituents can significantly alter the charge distribution within the this compound molecule, thereby affecting its ability to interact with receptor binding sites. For example, the introduction of electron-withdrawing groups can modulate the pKa of the basic nitrogen atom in the tetrahydropyridine ring, which can be crucial for ionic interactions with acidic residues in a receptor.
Steric factors, governed by the size and shape of substituents, play a pivotal role in determining the complementarity of the ligand with its binding pocket. Bulky substituents may enhance selectivity for a particular receptor subtype by preventing binding to others with smaller binding sites. Conversely, they can also lead to a loss of activity if they create unfavorable steric clashes.
Studies on the isomeric 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine series have highlighted the importance of substitution at the N-5 position. For instance, N-5 substitution with a 2,4-resorcinol carboxamide has been found to be crucial for activity as Hsp90 inhibitors. researchgate.netnih.gov Furthermore, the addition of a hydroxamic acid residue to the C-3 amide portion of this scaffold can confer dual inhibitory activity against Hsp90 and HDAC6. researchgate.netnih.gov These findings underscore the significant impact of targeted substitutions on the pharmacological profile.
The following table summarizes the observed impact of substituents on the activity of related isoxazolopyridine scaffolds.
| Scaffold | Position of Substitution | Substituent | Impact on Activity | Target |
| 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine | N-5 | 2,4-Resorcinol carboxamide | Crucial for activity | Hsp90 |
| 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine | C-3 (amide) | Hydroxamic acid residue | Dual inhibition | Hsp90/HDAC6 |
Impact of Chiral Centers on Receptor Interactions
The introduction of chiral centers into the this compound scaffold can lead to enantiomers with markedly different pharmacological properties. This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which often preferentially interact with one enantiomer over the other.
A compelling example of this is observed in a related isomeric system, 3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid (5-HPCA), a cyclised analogue of AMPA. rsc.org The enantiomers of this compound were prepared and their pharmacological effects at AMPA receptors were found to reside exclusively with the (R)-(+)-enantiomer. rsc.org This is a striking reversal of the usual stereoselectivity for AMPA receptor agonists, where the (S)-enantiomer is typically the active form. rsc.org Docking studies revealed that the (R)-enantiomer of 5-HPCA could adopt a binding mode that mimics that of (S)-AMPA. rsc.org This highlights the profound impact that stereochemistry can have on receptor interactions and underscores the importance of chiral synthesis and separation in the development of potent and selective therapeutic agents based on the isoxazolopyridine framework.
Comparison of Isoxazolopyridine Isomers: Positional and Fused Ring Effects on SAR
The positioning of the nitrogen and oxygen atoms within the isoxazole ring and the fusion pattern to the pyridine (B92270) ring give rise to several isoxazolopyridine isomers, each with a unique electronic and steric profile. These subtle structural differences can lead to significant variations in their SAR.
For example, a comparison of the GABA agonist THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) and the GABA uptake inhibitor THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) reveals how the isomeric nature of the core scaffold dictates the primary pharmacological action. nih.gov While both are structurally very similar, the different fusion of the isoxazole ring leads to distinct biological activities.
Furthermore, a study on thio-analogues of THIP and THPO, where the isoxazole oxygen is replaced by sulfur, demonstrated that thio-THIP was only a weak GABA agonist, in contrast to the potent activity of THIP itself. nih.gov Thio-THPO, however, retained activity as a GABA uptake inhibitor, albeit slightly weaker than THPO. nih.gov These findings illustrate that even small changes in the heteroatom composition of the fused ring system can have a dramatic impact on the SAR.
The table below provides a comparative overview of the primary activities of different isoxazolopyridine isomers and their thio-analogues.
| Compound | Isomer | Primary Activity |
| THIP | [5,4-c] | GABA Agonist |
| THPO | [4,5-c] | GABA Uptake Inhibitor |
| Thio-THIP | [5,4-c] (isothiazolo) | Weak GABA Agonist |
| Thio-THPO | [4,5-c] (isothiazolo) | GABA Uptake Inhibitor |
While direct comparative studies including the this compound isomer are limited, the existing data on other isomers strongly suggest that the specific arrangement of the fused rings is a critical determinant of the resulting SAR.
Development of Predictive Models for Biological Activity based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. Such models, once validated, can be invaluable for predicting the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
While specific 3D-QSAR models for this compound derivatives are not yet widely reported, studies on related heterocyclic systems have demonstrated the utility of this approach. For instance, 3D-QSAR models have been successfully generated for a series of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine compounds targeting Hsp90. researchgate.net These models, in conjunction with molecular docking and molecular dynamics simulations, have been used to investigate the binding modes of new compounds and predict their stability in the active site of the enzyme. researchgate.net
The development of robust and predictive QSAR models for this compound derivatives would require a dataset of compounds with well-defined structural variations and corresponding biological activity data. Key molecular descriptors that would likely be important for such models include:
Electronic descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific substituent descriptors (e.g., Taft steric parameters).
Hydrophobicity descriptors: LogP, molar refractivity.
Topological descriptors: Connectivity indices, shape indices.
By correlating these descriptors with biological activity, it would be possible to build predictive models that can guide the rational design of new this compound derivatives with enhanced potency and selectivity.
Mechanistic Investigations of Molecular Target Interactions for 4,5,6,7 Tetrahydroisoxazolo 3,4 C Pyridine Derivatives in Vitro & Pre Clinical
Interrogation of Gamma-Aminobutyric Acid (GABA) Receptor Subtypes
Gaboxadol's primary mechanism of action involves its interaction with GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain. wikipedia.orgtaylorandfrancis.com These receptors are ligand-gated ion channels composed of five subunits from various classes (α, β, γ, δ, ε, π, θ, and ρ). researchgate.netnih.gov The specific subunit composition of a GABA-A receptor determines its pharmacological properties and its location within the synapse. researchgate.netnih.gov
Agonistic and Antagonistic Activity at GABA-A Receptors
Gaboxadol functions as a direct agonist at GABA-A receptors. wikipedia.orgmdpi.com Unlike benzodiazepines and barbiturates, which are allosteric modulators, Gaboxadol binds directly to the GABA binding site to activate the receptor. taylorandfrancis.commdpi.com In native GABA-A receptors of cultured cortical and cerebellar neurons, THIP acts as a partial agonist, eliciting a response that is 50-70% of the maximal response induced by GABA. oup.com However, its activity varies significantly depending on the subunit composition of the receptor. For instance, Gaboxadol is a "super" agonist at α4-containing GABA-A receptors, meaning it is more efficacious than GABA at these specific receptor subtypes. nih.govaasm.org At δ-subunit-containing receptors, it can display superagonist behavior with a maximal response of about 160% compared to GABA. oup.comoup.com Conversely, it acts as a low-potency agonist at α1β3γ2 receptors and a partial agonist at α4β3γ receptors. wikipedia.org Furthermore, it has been shown to be an antagonist at ρ1 GABA-A receptors. wikipedia.org
Ligand Selectivity for Specific GABA-A Receptor Subunits (e.g., α1β3γ2, α4β3δ)
A defining characteristic of Gaboxadol is its selectivity for specific GABA-A receptor subunits, particularly those containing the δ subunit. nih.govnih.govnih.gov It exhibits a significantly higher affinity for extrasynaptic α4β3δ GABA-A receptors, with a potency that is approximately 10 times greater than at γ2S-containing receptors. wikipedia.orgcore.ac.uk Studies on recombinant human GABA-A receptors have demonstrated that Gaboxadol has a much greater potency at α4β3δ and α4β3 receptors compared to α4β3γ2 receptors. nih.gov The incorporation of the δ subunit into the receptor complex dramatically increases sensitivity to THIP, with recombinant α4β3δ and α6β3δ receptors being activated by nanomolar concentrations of the compound. nih.govbohrium.com In contrast, the presence of the γ2 subunit significantly reduces THIP sensitivity. nih.govbohrium.com This selectivity for δ-containing receptors is a key factor in its distinct pharmacological profile. nih.govnih.gov
| Receptor Subunit | Gaboxadol Activity | Potency (EC₅₀) | Reference(s) |
| α4β3δ | Super-agonist | ~30-50 nM | wikipedia.orgnih.govbohrium.com |
| α6β3δ | High-affinity agonist | ~30-50 nM | bohrium.com |
| α1β3γ2 | Low-potency agonist | ~116 µM | wikipedia.orgnih.gov |
| α4β3γ | Partial agonist | Not specified | wikipedia.org |
| ρ1 | Antagonist | Not specified | wikipedia.org |
| α4β3 | Agonist | ~12 µM | nih.gov |
| δ-containing | High-affinity agonist | ~13 µM | medchemexpress.com |
Modulation of Extrasynaptic GABA-A Receptors and Tonic Inhibition
Gaboxadol is recognized as a selective agonist for extrasynaptic GABA-A receptors. nih.govmedchemexpress.comsurrey.ac.uk These receptors, often containing the δ subunit, are located outside of the traditional synapse and are activated by low, ambient concentrations of GABA in the extracellular space. nih.govnih.govoup.com This activation leads to a persistent, or "tonic," inhibitory conductance in neurons. nih.govoup.comphysiology.org Gaboxadol effectively enhances this tonic inhibition. nih.govoup.comphysiology.org For example, at clinically relevant concentrations, THIP induces a significant tonic current in neocortical neurons without affecting the transient, or "phasic," inhibition mediated by synaptic GABA-A receptors. oup.com This selective enhancement of tonic inhibition is thought to be a primary mechanism behind Gaboxadol's physiological effects. oup.comaasm.org The magnitude of the tonic current induced by THIP has been shown to correlate with the expression levels of the δ-subunit. oup.com
Effects on GABA Neurotransmitter Uptake Systems
While Gaboxadol's primary action is as a direct GABA-A receptor agonist, the broader family of tetrahydroisoxazolo[c]pyridine derivatives includes compounds with different pharmacological profiles. For instance, a related compound, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), acts as an inhibitor of GABA uptake. nih.gov However, Gaboxadol (THIP) itself is not primarily a GABA uptake inhibitor. researchgate.net Research on thio-analogues of THIP has further explored this structure-activity relationship. Thio-THPO, for example, was found to be a slightly weaker inhibitor of GABA uptake in vitro compared to THPO. nih.gov The ability of GABA uptake inhibitors to increase extracellular GABA concentrations can indirectly lead to the activation of extrasynaptic GABA-A receptors, the primary target of Gaboxadol. nih.gov
Exploration of Excitatory Amino Acid Receptor Binding and Function
While the primary focus of research on 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine has been on the GABAergic system, some investigations have explored its interactions with excitatory amino acid receptors, particularly in the context of neuronal plasticity.
Structural Determinants of Receptor Subtype Discrimination
Currently, detailed mechanistic studies elucidating the specific structural determinants for receptor subtype discrimination for derivatives of the 4,5,6,7-Tetrahydroisoxazolo[3,4-c ]pyridine scaffold are not extensively available in the public research domain.
However, research into isomeric compounds provides insight into how the isoxazolopyridine core can be modified to achieve receptor selectivity. For instance, the related compound Gaboxadol (also known as THIP), which has a 4,5,6,7-tetrahydroisoxazolo[5,4-c ]pyridin-3-ol structure, demonstrates significant functional selectivity as a GABAA receptor agonist, particularly for extrasynaptic receptors containing the δ subunit. nih.govgoogle.comwikipedia.org This selectivity is a key aspect of its pharmacological profile. Studies on this isomer show that its conformationally constrained structure mimics GABA, allowing it to preferentially activate specific GABAA receptor subtypes. nih.gov
Furthermore, investigations into a cyclised analogue of AMPA, (R)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c ]pyridine-5-carboxylic acid, revealed that its stereochemistry leads to an unusual preference for certain glutamate (B1630785) receptor subtypes (GluR1-4). rsc.org Docking studies indicated that the specific arrangement of atoms in the (R)-enantiomer allows for an optimal fit within the agonist binding site of the GluR2 receptor, explaining its unexpected pharmacological activity compared to the (S)-enantiomer. rsc.org While these findings pertain to the [5,4-c] isomer, they underscore the principle that subtle changes in the stereochemistry and substituent groups on the tetrahydroisoxazolopyridine framework are critical for dictating which receptor subtypes are targeted.
Modulation of Heat Shock Protein 90 (Hsp90) and Associated Chaperone Systems
Investigations into the inhibition of Heat Shock Protein 90 (Hsp90) have primarily focused on the 4,5,6,7-tetrahydro-isoxazolo[4,5-c ]-pyridine isomer, which has been identified as a promising scaffold for a new class of cytotoxic Hsp90 inhibitors. nih.gov
Binding Affinity and Inhibitory Effects on Hsp90 ATPase Activity
For the 4,5,6,7-tetrahydro-isoxazolo[4,5-c ]-pyridine series, a library of derivatives has been synthesized and evaluated for their ability to bind to Hsp90 and inhibit its essential ATPase activity. nih.gov Research has shown that specific substitutions on this scaffold are crucial for activity. A key structural feature for potent Hsp90 binding is the N-5 substitution with a 2,4-resorcinol carboxamide moiety. nih.govpsu.edu Compounds from this series have demonstrated notable binding affinity for Hsp90, with some derivatives achieving micromolar to nanomolar levels of activity. psu.edu The inhibition of the ATPase function of Hsp90 by these compounds leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are critical for cancer cell proliferation and survival. psu.edu
Below is a table summarizing the Hsp90 binding affinity for selected derivatives of the isomeric 4,5,6,7-tetrahydro-isoxazolo[4,5-c ]-pyridine scaffold.
| Compound | Hsp90 Binding Affinity (IC50, µM) |
|---|---|
| Derivative 13 | 0.51 |
| Derivative 15 | 0.17 |
| Derivative 17 | 0.14 |
| Derivative 19 | 0.10 |
| Derivative 22 | 0.08 |
| Derivative 25 | 0.09 |
| Derivative 26 | 0.08 |
| Derivative 27 | 0.09 |
| Derivative 29 | 0.06 |
Dual Targeting Strategies (e.g., Hsp90/HDAC6 Inhibition)
Within the same isomeric 4,5,6,7-tetrahydro-isoxazolo[4,5-c ]-pyridine class, researchers have successfully developed dual-target inhibitors. nih.govpsu.edu By incorporating a hydroxamic acid residue into the C-3 amide portion of the molecule, a derivative was created that not only inhibits Hsp90 but also shows high selectivity and inhibitory activity against histone deacetylase 6 (HDAC6). psu.edu This dual-targeting approach is considered a valuable strategy in cancer therapy, as Hsp90 and HDAC6 are mutually involved in regulating key pathways in cancer cells. nih.govmdpi.com The ability to modulate both targets with a single molecule represents a significant advance in developing more effective anticancer agents. The compound identified with this dual activity is considered an interesting hit for further optimization in the dual Hsp90/HDAC6 inhibition field. psu.edu
Analysis of Other Enzyme and Receptor Targets (e.g., effects on neurite outgrowth, antiproliferative mechanisms)
Derivatives of the 4,5,6,7-Tetrahydroisoxazolo[3,4-c ]pyridine scaffold have been explored as precursors to a class of natural products with interesting biological activities, including the potential to influence neurite outgrowth. nih.gov The core structure is viewed as a masked form of 3-acyl-4-hydroxy-1,2,5,6-tetrahydropyridin-2-ones, which are related to bioactive acylpyridone natural products. nih.govnih.gov One such natural product, Farinosone A, has been shown to induce and enhance neurite outgrowth in the PC-12 cell line, suggesting that synthetic precursors from the isoxazolo[4,3-c]pyridin-4-one series could be valuable tools for developing agents with neuritogenic properties. nih.gov
In terms of antiproliferative mechanisms, while direct studies on the [3,4-c] isomer are limited, extensive research on the isomeric [4,5-c] scaffold has demonstrated potent cell growth inhibitory activity. nih.govpsu.edu This cytotoxic effect is directly linked to their function as Hsp90 inhibitors. psu.edu By disrupting Hsp90 function, these compounds trigger the degradation of numerous oncoproteins, leading to cell cycle arrest and apoptosis. nih.gov This mechanism is a hallmark of Hsp90 inhibitors and is the basis for their evaluation as anticancer agents. nih.govrsc.org
Biophysical Characterization of Ligand-Receptor Binding
Thermodynamic Analysis of Binding Events (Enthalpy and Entropy Contributions)
Specific thermodynamic data, such as the enthalpic and entropic contributions to ligand-receptor binding events for this compound derivatives, are not prominently available in published literature. Such studies, often conducted using techniques like Isothermal Titration Calorimetry (ITC), are crucial for a deep understanding of the binding forces that drive molecular recognition. This information provides a complete thermodynamic profile of the interaction, differentiating between enthalpy-driven (favorable bond formations) and entropy-driven (disorder-related) binding events, which is invaluable for rational drug design and lead optimization.
Computational and Structural Biology Approaches to 4,5,6,7 Tetrahydroisoxazolo 3,4 C Pyridine Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. This method is instrumental in drug discovery for predicting the activity of novel molecules.
While extensive QSAR studies specifically focused on a broad series of 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine derivatives are not widely documented in current literature, the framework for developing such models is well-established. Predictive models would be constructed by calculating a range of molecular descriptors for a series of known active and inactive derivatives. These descriptors fall into several categories:
Electronic Descriptors: Such as partial charges, dipole moments, and frontier orbital energies (HOMO/LUMO), which describe the electronic aspects of the molecule.
Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that define the size and shape of the molecule.
Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (LogP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Numerical values derived from the graph representation of the molecule, describing its connectivity and branching.
Once calculated, these descriptors would be used as independent variables in statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a predictive model of biological activity.
The predictive power of any QSAR model is contingent upon its correlation with robust experimental data. For the this compound scaffold, this would involve synthesizing a library of analogues and testing their biological activity in relevant assays. For instance, derivatives of the related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one scaffold have been synthesized as potential precursors to bioactive acylpyridones. nih.gov A QSAR model for such compounds would correlate specific structural modifications (e.g., substitutions at the C-3 position) with their measured biological effects, thereby guiding the design of more potent molecules.
Molecular Modeling and Docking Studies of Ligand-Target Complexes
Molecular modeling and docking are powerful computational tools used to predict how a ligand (such as a derivative of this compound) might bind to the active site of a biological target, typically a protein or enzyme.
Molecular docking simulations are employed to place a ligand into the binding site of a target protein in various possible orientations and conformations, scoring each pose based on a calculated binding affinity or energy. This process can elucidate the most probable binding mode. For derivatives of this compound, docking studies would identify key interactions, such as:
Hydrogen Bonds: Between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Between nonpolar regions of the ligand and the target.
Electrostatic Interactions: Including salt bridges and pi-pi stacking.
While specific docking studies for this isomer are not extensively detailed in the literature, research on the isomeric 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines has utilized molecular docking to investigate their binding modes within the active site of the Hsp90 protein. researchgate.net Similar methodologies could be applied to the [3,4-c] isomer to explore its potential targets.
Beyond predicting a static binding pose, more advanced techniques like molecular dynamics (MD) simulations can analyze the conformational changes that occur in both the ligand and the target protein upon binding. Such studies reveal the flexibility of the active site and the stability of the ligand-protein complex over time. For the this compound scaffold, MD simulations could confirm the stability of a predicted docking pose and provide a more accurate estimation of binding free energy, accounting for solvent effects and protein flexibility.
Pre Clinical Biological Evaluation of 4,5,6,7 Tetrahydroisoxazolo 3,4 C Pyridine Derivatives in Vitro & Ex Vivo Studies
Biochemical Assays for Enzyme Inhibition and Receptor Activation
Biochemical assays for derivatives of the tetrahydroisoxazolopyridine scaffold have primarily focused on their potential as enzyme inhibitors, particularly in the context of cancer therapy, and as modulators of neurotransmitter receptors.
One of the most significant findings in the study of this class of compounds is their activity as inhibitors of Heat shock protein 90 (Hsp90). psu.edu Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. psu.edu A series of derivatives based on the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold were synthesized and evaluated for their Hsp90 inhibitory activity. psu.edu
Initial screening of these compounds demonstrated binding affinities at the micromolar to nanomolar level. psu.edu Structure-activity relationship (SAR) studies revealed that substitution at the N-5 position of the pyridine (B92270) ring is critical for activity. Specifically, the introduction of a 2,4-resorcinol carboxamide moiety at this position was found to be a key determinant for potent Hsp90 inhibition. psu.edu Further modifications, such as the incorporation of a hydroxamic acid residue, led to the development of compounds with dual inhibitory activity against both Hsp90 and Histone deacetylase 6 (HDAC6), another important target in cancer therapy. psu.edu
The table below summarizes the Hsp90 binding affinity for selected 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives. psu.edu
| Compound ID | N-5 Substitution | C-3 Moiety | Hsp90 Binding Affinity (IC₅₀, µM) |
| 13 | 2,4-Dihydroxy-5-isopropylbenzoyl | Ethyl ester | 1.45 |
| 15 | 2,4-Dihydroxybenzoyl | Ethyl ester | 0.95 |
| 17 | 2,4-Dihydroxy-5-isopropylbenzoyl | Ethyl amide | 0.45 |
| 22 | 6-(2,4-Dihydroxy-5-isopropylbenzamido)hexanoyl | Ethyl ester | 0.12 |
| 29 | 2,4-Dihydroxybenzoyl | Hydroxamic acid | 0.087 |
Beyond enzyme inhibition, other isomers of this scaffold have been extensively studied for their interaction with gamma-aminobutyric acid (GABA) systems. For instance, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), is a known inhibitor of GABA uptake. nih.govnih.gov In vitro studies using rat brain synaptic membrane preparations have quantified its inhibitory potency. nih.gov Thio-THPO, a sulphur-containing analogue, was found to be a slightly weaker inhibitor of GABA uptake in these assays compared to THPO itself. nih.gov Another prominent isomer, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP or Gaboxadol), is a well-characterized agonist of the GABA-A receptor. nih.gov These findings highlight that the specific arrangement of the isoxazole (B147169) ring within the tetrahydro-pyridine framework dictates the primary biological target, shifting from enzyme inhibition to receptor activation or transport inhibition.
In Vitro Metabolic Stability and Permeability Studies
The evaluation of a compound's metabolic stability and permeability is a critical component of preclinical development, providing an early indication of its pharmacokinetic properties, such as oral bioavailability and half-life.
Metabolic Stability: In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes from various species, including humans, to predict in vivo metabolism. For novel therapeutic agents, these assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily. Key parameters derived from these studies include the intrinsic clearance (CLint) and the half-life (t½) of the compound. While specific metabolic stability data for 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine derivatives are not readily available in the literature, the general methodology involves incubating the test compound with liver microsomes and a cofactor like NADPH, and then monitoring the decrease in the parent compound's concentration over time using analytical techniques such as LC-MS/MS.
Permeability Studies: Intestinal permeability is a key factor influencing the oral absorption of a drug. The standard in vitro model for assessing this parameter is the Caco-2 cell permeability assay. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov
In this assay, the test compound is added to either the apical (representing the intestinal lumen) or the basolateral (representing the blood) side of the Caco-2 monolayer. The rate of appearance of the compound on the opposite side is measured to determine the apparent permeability coefficient (Papp). The assay is performed in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A) to calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 1 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption into the bloodstream.
The table below illustrates the typical classification of compound permeability based on Caco-2 Papp values.
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| Low | < 1 |
| Moderate | 1 - 10 |
| High | > 10 |
For the tetrahydroisoxazolopyridine class of compounds, which often target the central nervous system, assessing brain penetration is also crucial. While in vivo models are definitive, in vitro calculations such as the I/U ratio (a measure of brain uptake) have been used for related compounds like THIP and THPO to predict their ability to cross the blood-brain barrier. nih.gov
Emerging Research Areas and Translational Perspectives for 4,5,6,7 Tetrahydroisoxazolo 3,4 C Pyridine
Discovery of Novel Bioactive 4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridine Analogues
The discovery of bioactive analogues is the first step toward understanding the therapeutic potential of a novel chemical scaffold. For the tetrahydroisoxazolopyridine family, different isomers have shown significant and varied biological activities. For instance, the [5,4-c] isomer, known as Gaboxadol (or THIP), is a well-documented gamma-aminobutyric acid (GABA) A receptor agonist. In contrast, a new class of compounds based on the 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine scaffold has been identified as potent inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. researchgate.net These derivatives demonstrated significant cell growth inhibitory activity, with substitutions at the N-5 position being critical for their function. researchgate.net
Another related isomer, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), is known as a GABA uptake inhibitor. nih.gov The exploration of these related structures underscores the chemical tractability and diverse biological potential inherent in the fused isoxazolopyridine ring system.
While these findings for the [5,4-c] and [4,5-c] isomers are promising, dedicated research into the biological activities of the this compound core is not yet widely published. The established bioactivity of its isomers suggests that a systematic exploration of analogues of the [3,4-c] scaffold could yield novel compounds with distinct pharmacological profiles, presenting a significant opportunity for discovery in areas such as neuropharmacology and oncology.
Table 1: Bioactive Isomers of Tetrahydroisoxazolopyridine and Their Biological Targets
| Compound Isomer | Common Name(s) | Primary Biological Target/Activity | Therapeutic Area |
|---|---|---|---|
| 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol | Gaboxadol, THIP | GABAA Receptor Agonist | Neurology |
| 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol | THPO | GABA Uptake Inhibitor | Neurology |
| 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridine Derivatives | - | Hsp90 (Heat shock protein 90) Inhibition | Oncology |
Development of Advanced Synthetic Methodologies for Library Generation
The efficient synthesis of a diverse library of analogues is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. For the broader class of isoxazolopyridines, several synthetic strategies have been established. Methodologies such as 1,3-dipolar cycloaddition of nitrile oxides are frequently employed to construct the isoxazole (B147169) ring fused to a pyridine (B92270) or piperidine (B6355638) precursor. nih.gov
For the related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-one scaffold, researchers have developed protocols for elaboration at the C-3 position via base-mediated aldol (B89426) condensation to create new alkenyl derivatives. nih.govresearchgate.net Furthermore, scalable industrial processes have been developed for compounds like Gaboxadol, demonstrating the feasibility of large-scale production for this class of compounds. google.com These established synthetic routes for related isomers can serve as a foundation for developing advanced, high-throughput methodologies tailored to the [3,4-c] scaffold. Techniques such as diversity-oriented synthesis and parallel synthesis could be adapted to rapidly generate a library of this compound analogues, enabling a comprehensive exploration of its chemical space and biological potential.
Integration of Multi-Omics Data for Target Identification and Validation
Identifying the molecular target of a novel compound is a critical and often challenging step in drug discovery. Modern approaches increasingly rely on the integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—to elucidate a compound's mechanism of action. This strategy provides a holistic view of the cellular perturbations caused by a bioactive molecule, moving beyond a single-target perspective.
For a novel scaffold like this compound, a multi-omics approach would be invaluable. By treating various cell lines with newly synthesized analogues, researchers can generate comprehensive datasets. For example, transcriptomic and proteomic analyses can reveal which genes and proteins are differentially expressed, pointing towards specific signaling pathways affected by the compound. This systems-level data can then be integrated using bioinformatics tools to build interaction networks and predict high-confidence biological targets. mdpi.com Such an approach accelerates the validation of potential targets and can uncover unexpected mechanisms of action or off-target effects early in the discovery pipeline.
Elucidation of Broader Biological Pathways Modulated by the Chemical Compound
Beyond identifying a primary molecular target, understanding the broader impact of a compound on cellular pathways is essential for predicting its therapeutic efficacy and potential side effects. The known analogues of this compound provide clear examples of pathway modulation.
GABAergic Pathways: Gaboxadol and THPO directly interact with components of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. nih.gov Their activity modulates neuronal excitability, which is fundamental to processes like sleep, anxiety, and seizure control.
Protein Folding and Stress Response: Analogues of the [4,5-c] isomer that inhibit Hsp90 impact a critical cellular pathway responsible for the proper folding and stability of numerous client proteins. researchgate.net Many of these client proteins are oncoproteins crucial for cancer cell survival, and their destabilization upon Hsp90 inhibition can trigger apoptosis and halt proliferation. researchgate.net
For the this compound scaffold, once initial bioactive hits are identified, pathway analysis using techniques like gene set enrichment analysis (GSEA) on omics data will be crucial. This can reveal whether the compounds modulate known pathways, like those mentioned above, or if they affect entirely new biological processes. Such studies will define the compound's mechanism of action and guide its development toward specific disease indications.
Applications in Chemical Biology as Molecular Probes and Tool Compounds
Bioactive molecules with well-defined targets are invaluable as molecular probes or tool compounds in chemical biology. These tools are used to investigate complex biological processes, validate new drug targets, and dissect cellular pathways with high precision.
Should analogues of this compound be found to potently and selectively modulate a specific protein, they could be developed into powerful research tools. This development typically involves chemically modifying the core scaffold to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups for pull-down experiments, without abolishing biological activity. For example, if an analogue is found to inhibit a particular kinase, a biotinylated version could be used to isolate and identify the kinase's binding partners and substrates.
The development of such probes from the this compound scaffold would not only advance our understanding of its specific targets but also contribute to the broader toolkit available to researchers for exploring complex cellular biology.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,5,6,7-tetrahydroisoxazolo[3,4-c]pyridine, and what challenges arise during dehydrogenation?
- Methodological Answer : The compound is often synthesized via cyclization reactions involving heterocyclic amines and dicarbonyl compounds. For example, dehydrogenation attempts using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in 1,4-dioxane or Pd-C catalysts typically fail to yield the desired unsaturated pyridone. Trace amounts of dehydrogenated products are observed only with Pb(OAc)₄ in acetic acid, as confirmed by NMR and MS analysis . Structural characterization requires crystallographic data (e.g., CCDC846796) to resolve ambiguities in regiochemistry .
Q. How is this compound characterized pharmacologically, and what are its primary targets?
- Methodological Answer : The compound (also known as THIP or Gaboxadol) is a selective agonist for extrasynaptic GABAA receptors containing δ-subunits. Functional assays in recombinant receptors (e.g., α4β3δ GABAAR) reveal an EC50 of 13 μM, measured via electrophysiology in Xenopus oocytes or rodent brain slices. Tonic inhibition modulation is quantified using patch-clamp techniques and compared to phasic inhibition in regions like the thalamus .
Q. What analytical techniques are critical for confirming the structure of synthetic derivatives?
- Methodological Answer : Elemental analysis (e.g., EA-1110 instrument) and spectral data (¹H/¹³C NMR, IR, MS) are standard. For regiochemical confirmation, X-ray crystallography is indispensable. For example, misassignment of 4,5-dihydro vs. 4,5,6,7-tetrahydro isomers was resolved via crystallographic deposition (CCDC846796) .
Advanced Research Questions
Q. How do researchers address contradictions in dehydrogenation outcomes across different catalytic systems?
- Methodological Answer : Contradictions arise from reagent-specific reactivity. For instance, Pd-C in diphenyl ether at 200°C fails due to catalyst poisoning, whereas Pb(OAC)₄ in acetic acid generates trace dehydrogenation via radical pathways. Systematic screening with additives like N,O-bis(trimethylsilyl)trifluoroacetamide can stabilize intermediates. Reaction progress is monitored via TLC and LC-MS, with byproducts characterized by GC-MS .
Q. What experimental designs differentiate subtype-specific effects of THIP on GABAA receptor isoforms?
- Methodological Answer : Use α4β3δ vs. α1β2γ2 GABAAR subtypes expressed in HEK293 cells or oocytes. Dose-response curves (0.1–100 μM THIP) are generated via voltage-clamp electrophysiology. Subtype selectivity is confirmed via δ-subunit knockout (δ-KO) models, comparing tonic currents in wildtype (δ-WT) vs. δ-KO mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
